6-Iodopyridine-3-carboxylic acid ethyl ester
Overview
Description
Ethyl 6-iodonicotinoate is an organic compound with the chemical formula C8H8INO2. It is a yellow to orange-yellow solid and is primarily used as a building block in organic synthesis . This compound is a derivative of nicotinic acid, where an ethyl ester group is attached to the carboxyl group and an iodine atom is substituted at the 6-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-iodonicotinoate can be synthesized through various methods. One common synthetic route involves the iodination of ethyl nicotinate. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom at the 6-position of the pyridine ring .
Industrial Production Methods
Industrial production of ethyl 6-iodonicotinoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodonicotinoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 6-iodonicotinoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 6-iodonicotinoate involves its interaction with specific molecular targets. In biological systems, it can act as an agonist or antagonist of certain receptors, such as nicotinic acetylcholine receptors. The compound’s effects are mediated through the modulation of these receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 6-iodonicotinoate can be compared with other similar compounds, such as:
Ethyl nicotinate: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
6-Bromonicotinoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
6-Chloronicotinoate: Contains a chlorine atom, which also affects its reactivity and use in synthesis .
These comparisons highlight the unique properties of ethyl 6-iodonicotinoate, particularly its reactivity due to the presence of the iodine atom.
Properties
IUPAC Name |
ethyl 6-iodopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKHZZOMDYNIKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447381 | |
Record name | Ethyl6-iodonicotinoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151917-39-4 | |
Record name | Ethyl6-iodonicotinoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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